molecular formula C16H11BrN2O B3719181 2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol

2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol

Cat. No.: B3719181
M. Wt: 327.17 g/mol
InChI Key: NWLGEROFKWQNOK-UHFFFAOYSA-N
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Description

Overview of Pyrimidine (B1678525) Scaffold in Organic Chemistry and Medicinal Chemistry Research

The pyrimidine ring system is a fundamental heterocyclic scaffold in both organic and medicinal chemistry. wikipedia.orggsconlinepress.com As a six-membered unsaturated ring containing two nitrogen atoms at positions 1 and 3, its derivatives are widespread in nature and synthetic compounds. wikipedia.orgresearchgate.net Natural occurrences include the nucleobases cytosine, thymine, and uracil (B121893), which are essential components of nucleic acids (DNA and RNA), and thiamine (B1217682) (vitamin B1). wikipedia.org The versatility of the pyrimidine structure has made it a privileged scaffold in drug discovery, leading to the development of therapeutics for a wide range of conditions, including cancer, infectious diseases, and metabolic disorders. gsconlinepress.comresearchgate.net Medicinal chemists frequently utilize the pyrimidine core to create new drugs with diverse pharmacological activities. researchgate.net

Structural Attributes and Tautomeric Considerations of Pyrimidin-4-ol Systems

Pyrimidin-4-ol is the parent structure of a class of pyrimidine derivatives that exhibit significant tautomerism. These compounds can exist in equilibrium between the hydroxyl form (pyrimidin-4-ol) and two keto forms (pyrimidin-4(1H)-one and pyrimidin-4(3H)-one). researchgate.net This keto-enol tautomerism is a critical feature, as the dominant tautomer can be influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrimidine ring. researchgate.netresearchgate.net

For the parent 4-hydroxypyrimidine (B43898), the keto form is generally more stable than the enol form. nih.gov In the gas phase, the pyrimidin-4-one tautomer is more stable than the 4-hydroxypyrimidine tautomer, with a reported ratio of approximately 70/30, respectively. researchgate.net The relative stability of these tautomers is crucial as it affects the molecule's chemical reactivity, hydrogen bonding capabilities, and biological interactions. nih.govchemicalbook.com The introduction of a nitrogen atom into the pyridine (B92270) ring to form a pyrimidine ring shifts the tautomeric equilibrium toward the ketonic form. nih.gov This phenomenon is central to understanding the structure and function of many biologically important pyrimidines, including the nucleic acid bases uracil and thymine, which exist predominantly in the keto (or lactam) form. chemicalbook.comias.ac.in

Table 1: Tautomeric Forms of Pyrimidin-4-ol

Tautomeric Form Structural Name Key Features
Enol Form Pyrimidin-4-ol Contains a hydroxyl (-OH) group directly attached to the pyrimidine ring.
Keto Form Pyrimidin-4(1H)-one Contains a carbonyl (C=O) group with a hydrogen atom on the N1 nitrogen.

Historical Context and Evolution of Pyrimidine Derivative Studies

The study of pyrimidines dates back to the 19th century. Although pyrimidine derivatives like alloxan (B1665706) were known earlier, the first laboratory synthesis of a pyrimidine was reported by Grimaux in 1879, who prepared barbituric acid. wikipedia.org The systematic investigation of this class of compounds began in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate (B1235776) with amidines; he was also the first to propose the name "pyrimidine" in 1885. wikipedia.org The parent, unsubstituted pyrimidine compound was first prepared in 1900 by Gabriel and Colman. wikipedia.org

The evolution of pyrimidine chemistry has been closely linked to understanding fundamental biological processes. The discovery of pyrimidine nucleobases in nucleic acids was a landmark achievement. wikipedia.org Modern research continues to build on this historical foundation, with a significant focus on synthesizing novel derivatives for various applications. gsconlinepress.comnovapublishers.com The development of multi-component reactions, like the Biginelli reaction, has provided efficient pathways to highly substituted pyrimidine derivatives. wikipedia.org The study of pyrimidine biosynthesis has also revealed its ancient and essential nature in living organisms. nih.gov

Rationale for Investigating Substituted Pyrimidin-4-ols, with Emphasis on Bromophenyl and Phenyl Substitution

The investigation of substituted pyrimidin-4-ols is driven by the goal of creating molecules with specific, enhanced, or novel properties. The type and position of substituents on the pyrimidine ring can dramatically alter its electronic properties, lipophilicity, and steric profile, which in turn influences its chemical reactivity and biological activity.

The inclusion of a phenyl group is a common strategy in medicinal chemistry. This bulky, hydrophobic group can engage in van der Waals and π-stacking interactions within biological targets, often enhancing binding affinity. Numerous biologically active pyrimidines feature phenyl substituents. For instance, pyrazolo[3,4-d]pyrimidine derivatives with phenyl groups have been investigated for their anticancer properties. nih.govmdpi.com

The 4-bromophenyl substituent is also of significant interest. The bromine atom is highly lipophilic and is an effective hydrogen bond acceptor. mdpi.com Its introduction can increase a molecule's ability to cross biological membranes. mdpi.com Furthermore, the bromine atom provides a reactive handle for further synthetic modifications through cross-coupling reactions. The 4-bromophenyl moiety is found in various pharmacologically active compounds, including intermediates for potent endothelin receptor antagonists like Macitentan and compounds with antimicrobial potential. mdpi.comnih.gov The synthesis of various heterocyclic compounds, including pyrimidines and pyridines, often utilizes precursors containing the 4-bromophenyl group. researchgate.netnih.gov For example, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) serves as a key intermediate in the synthesis of several active compounds. atlantis-press.comresearchgate.net The combination of both a phenyl and a bromophenyl group on a pyrimidin-4-ol scaffold, as in 2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol, is a rational design strategy to explore new chemical space and potentially create compounds with unique biological activities by combining the structural contributions of each substituent.

Current Research Gaps and the Academic Importance of this compound

While there is extensive research on pyrimidine derivatives, including those with phenyl and bromophenyl substituents, a specific focus on this compound is not prominent in the available literature. The academic importance of this specific compound lies in its potential to fill this research gap. It serves as a model system for studying the combined electronic and steric effects of its specific substitution pattern on the pyrimidin-4-ol core.

Research on this molecule could provide valuable data on:

Synthesis: Developing and optimizing synthetic routes to 2,6-disubstituted pyrimidin-4-ols. General methods for synthesizing 2,4,6-triaryl pyrimidines exist, but specific methodologies for this hydroxylated analogue could be explored. nih.gov

Tautomerism: Quantifying how the electron-withdrawing bromine and the bulky phenyl group influence the keto-enol tautomeric equilibrium compared to the parent pyrimidin-4-ol.

Chemical Properties: Investigating its reactivity, potential for further functionalization, and its properties as a ligand in coordination chemistry.

Biological Screening: Using it as a scaffold for library synthesis to screen for various biological activities, given the known pharmacological potential of related pyrimidines. gsconlinepress.comresearchgate.net

The study of this compound is academically important because it represents a specific, under-explored node in the vast network of pyrimidine chemistry. Detailed characterization and reactivity studies would contribute to a more complete understanding of structure-property relationships within this vital class of heterocyclic compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenyl)-4-phenyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrN2O/c17-13-8-6-12(7-9-13)16-18-14(10-15(20)19-16)11-4-2-1-3-5-11/h1-10H,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWLGEROFKWQNOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of 2 4 Bromophenyl 6 Phenylpyrimidin 4 Ol

Quantum Chemical Calculations (DFT and Ab Initio)

Quantum chemical calculations, particularly DFT, are employed to determine the electronic structure and predict the reactivity of the molecule. mdpi.com These methods provide a foundational understanding of the molecule's intrinsic properties.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. nih.gov The HOMO is the region most capable of donating an electron, while the LUMO is the region most capable of accepting one. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

For pyrimidine (B1678525) derivatives, DFT calculations are used to compute the energies of these orbitals and other global reactivity descriptors. mdpi.comnih.gov These descriptors, derived from the HOMO and LUMO energy values, help quantify the molecule's reactivity. In the case of 2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol, the HOMO is expected to be distributed over the electron-rich phenyl and pyrimidine rings, while the LUMO would likely be centered on the pyrimidine ring and the electron-withdrawing bromophenyl group. nih.gov

Table 1: Theoretical Reactivity Descriptors for a Representative Pyrimidine System

This table presents typical values for related pyrimidine compounds, calculated using DFT methods, to illustrate the expected electronic properties of this compound.

ParameterSymbolFormulaTypical Value (eV)
HOMO Energy EHOMO--6.0 to -6.5
LUMO Energy ELUMO--1.5 to -2.0
Energy Gap ΔEELUMO - EHOMO4.0 to 4.5
Ionization Potential I-EHOMO6.0 to 6.5
Electron Affinity A-ELUMO1.5 to 2.0
Chemical Hardness η(I - A) / 22.0 to 2.25
Chemical Potential µ-(I + A) / 2-3.75 to -4.25
Electrophilicity Index ωµ² / 2η3.3 to 4.5

Source: Data synthesized from principles described in references mdpi.comnih.govresearchgate.net.

The this compound molecule can exist in different tautomeric forms due to the migration of a proton. Pyrimidin-4-ol derivatives are known to undergo keto-enol tautomerization. nih.gov The two primary tautomers are the 'ol' (enol) form, which is this compound, and the 'one' (keto) form, 2-(4-bromophenyl)-6-phenyl-1H-pyrimidin-4(3H)-one.

While both forms can exist in solution, solid-state analyses of similar 4-hydroxypyrimidines show a strong preference for the keto tautomer. nih.gov Computational studies, often performed at levels like DFT/B3LYP, can predict the relative stabilities of these tautomers in different environments (gas phase and in solution). rsc.org For this specific compound, the keto form is generally expected to be the more stable tautomer under physiological conditions. Conformational analysis also investigates the rotation around the single bonds connecting the phenyl rings to the central pyrimidine core to identify the lowest energy conformation.

The Molecular Electrostatic Potential (MEP or EPS) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its interaction sites. chemrxiv.org It uses a color-coded surface to represent the electrostatic potential, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net

For this compound, the MEP map would show:

Negative Potential (Red/Yellow): These regions are electron-rich and are prone to electrophilic attack. They are typically located around the electronegative atoms, such as the nitrogen atoms of the pyrimidine ring and the oxygen atom of the hydroxyl/carbonyl group. researchgate.net These sites are potential hydrogen bond acceptors.

Positive Potential (Blue): These regions are electron-poor and susceptible to nucleophilic attack. The most positive region is usually found around the hydrogen atom of the pyrimidine N-H (in the keto tautomer) or the O-H (in the enol tautomer), making it a potential hydrogen bond donor. chemrxiv.org

Neutral Potential (Green): These areas, typically the carbon skeletons of the phenyl rings, have a neutral potential and are sites for van der Waals and hydrophobic interactions.

This map provides crucial information for understanding how the molecule might interact with a biological target, such as a protein's active site. nih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov This method is fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. amazonaws.com

Virtual screening is a computational method used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. chemrxiv.org For a novel compound like this compound, pharmacophore-based or docking-based virtual screening can be used to identify its potential biological targets. nih.govmdpi.com

Given its core structure, this compound belongs to the pyrimidine class, which is known to interact with a wide range of biological targets. Virtual screening of compounds with similar scaffolds has identified potential activity against targets such as:

Kinases: Many pyrimidine derivatives are designed as inhibitors of protein kinases like Cyclin-Dependent Kinases (CDKs). mdpi.com

Topoisomerases: Thienopyrimidine scaffolds, which are related, have been investigated as topoisomerase inhibitors for anticancer applications. nih.gov

Receptors: Pyrimidine-containing molecules have been docked against various receptors, including the Corticotropin-Releasing Factor Receptor 1 (CRF-R1). irphouse.com

Other Enzymes: Targets like DNA gyrase and dihydrofolate reductase are also common subjects of screening for heterocyclic compounds. nih.govresearchgate.net

Therefore, virtual screening would likely test this compound against a panel of such enzymes and receptors to generate hypotheses about its biological function.

Once a potential target is identified, molecular docking can elucidate the specific binding mode and the key interactions that stabilize the ligand-protein complex. nih.govamazonaws.com The functional groups on this compound allow for a variety of interactions with amino acid residues in a protein's active site.

Table 2: Potential Molecular Interactions of this compound

Molecular Moiety Potential Interaction Type Interacting Amino Acid Residues (Examples)
Pyrimidine Ring Nitrogens Hydrogen Bond Acceptor Lys, Arg, His, Asn, Gln
Hydroxyl/Keto Group Hydrogen Bond Donor/Acceptor Asp, Glu, Ser, Thr, Asn, Gln, Main Chain C=O or N-H
Phenyl Rings Pi-Pi Stacking, Hydrophobic Interactions Phe, Tyr, Trp, His, Leu, Val, Ile

| Bromine Atom | Halogen Bonding, Hydrophobic Interactions | Backbone Carbonyls, Ser, Thr, Tyr |

Source: Information synthesized from docking principles described in references nih.govresearchgate.netmdpi.comdergipark.org.tr.

A typical binding mode would involve the core pyrimidine structure being anchored in the binding pocket via hydrogen bonds, while the two phenyl rings occupy adjacent hydrophobic pockets, engaging in stacking or van der Waals interactions. The bromine substituent can form specific halogen bonds, which are increasingly recognized as important for binding affinity. mdpi.com The precise combination of these interactions determines the molecule's affinity and selectivity for its target. nih.gov

Analysis of Hydrogen Bonding and Hydrophobic Interactions at Binding Interfaces

The stability of a ligand-target complex is fundamentally governed by a network of non-covalent interactions, among which hydrogen bonds and hydrophobic interactions are paramount. nih.gov For this compound, a detailed analysis of its structure reveals key functional groups capable of engaging in these critical interactions.

The pyrimidin-4-ol core contains a hydroxyl group (-OH) and nitrogen atoms that can act as both hydrogen bond donors and acceptors. rsc.org The nitrogen atoms in the pyrimidine ring, with their lone pairs of electrons, are potential hydrogen bond acceptors, a common feature in nitrogen-containing heteroaromatics. rsc.org The hydroxyl group can donate a hydrogen bond, while its oxygen atom can accept one. This duality allows for the formation of a stable, cyclic hydrogen-bound system with appropriate residues in a protein's binding pocket. rsc.org

In silico docking studies on similar pyrimidine-based compounds have demonstrated that the pyrimidine core often forms crucial hydrogen bonds, while the peripheral substituents are involved in hydrophobic contacts. benthamdirect.com Therefore, the combination of strong hydrogen bonding potential from the pyrimidin-4-ol moiety and extensive hydrophobic surfaces from the phenyl and bromophenyl groups suggests that this compound has the structural requisites for stable binding to a biological target.

Molecular Dynamics Simulations for Ligand-Target Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. For ligand-target interactions, MD simulations provide valuable information on the stability of the complex, the conformational changes induced by ligand binding, and the detailed interactions that stabilize the bound state. nih.govnih.gov

In the context of this compound, an MD simulation would typically be performed after an initial docking of the compound into a target protein's active site. The simulation would place the ligand-protein complex in a simulated physiological environment, including water molecules and ions, and calculate the trajectory of the system over a period of nanoseconds. tandfonline.comrsc.org

Analysis of the MD trajectory can reveal several key aspects:

Stability of the Complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, one can assess the stability of the binding pose. A stable RMSD suggests that the ligand remains in its initial binding mode throughout the simulation.

Interaction Analysis: The simulation allows for a dynamic view of the hydrogen bonds and hydrophobic contacts. The persistence of specific interactions over time can be quantified, highlighting the most critical residues for binding.

Conformational Changes: Both the ligand and the protein can undergo conformational adjustments upon binding. MD simulations can capture these changes, which may be crucial for the biological function or inhibition mechanism. nih.gov

Studies on other pyrimidine derivatives have successfully used MD simulations to confirm the stability of docking poses and to understand the dynamic behavior of the ligand-protein complex at an atomic level. nih.govnih.gov For this compound, such simulations would be instrumental in validating predicted binding modes and providing a more realistic model of its interaction with a biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are invaluable in drug discovery for predicting the activity of novel compounds and for guiding the design of more potent analogues.

A QSAR study on a series of compounds related to this compound would involve calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), or topological in nature. The biological activity data (e.g., IC50 values) for the series is then correlated with these descriptors using statistical methods to generate a predictive model.

For pyrimidine derivatives, QSAR studies have been employed to identify the key structural features that govern their activity as inhibitors of various enzymes. nih.gov These studies can reveal, for instance, that a particular substitution pattern on the pyrimidine ring is beneficial for activity, or that a certain range of lipophilicity is desired.

Three-dimensional QSAR (3D-QSAR) represents an advancement over traditional QSAR by considering the three-dimensional properties of the molecules. researchgate.net The most common 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govnih.gov

In a 3D-QSAR study of this compound and its analogues, the molecules would first be aligned based on a common scaffold. Then, for each molecule, steric and electrostatic fields (in CoMFA) or similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties (in CoMSIA) are calculated on a 3D grid. thieme-connect.comacs.org Statistical techniques are then used to correlate these 3D fields with the biological activity.

The output of a 3D-QSAR analysis is often visualized as contour maps, which show regions in 3D space where certain properties are predicted to increase or decrease biological activity. For example, a map might show that a bulky substituent is favored in one region (a green contour in CoMFA) or that an electronegative group is disfavored in another (a red contour). researchgate.netthieme-connect.com Studies on pyrimidine derivatives have successfully used CoMFA and CoMSIA to generate models with good predictive power, guiding the synthesis of more active compounds. nih.govnih.govacs.org

Table 1: Comparison of CoMFA and CoMSIA Techniques

Feature Comparative Molecular Field Analysis (CoMFA) Comparative Molecular Similarity Indices Analysis (CoMSIA)
Fields Calculated Steric and Electrostatic fields. Steric, Electrostatic, Hydrophobic, H-bond Donor, and H-bond Acceptor fields.
Potential Function Lennard-Jones and Coulomb potentials. Gaussian-type potential function.
Contour Maps Provides maps for favored/disfavored steric and electrostatic regions. Provides more detailed maps for a wider range of physicochemical properties.

| Advantages | Robust and widely used. | Less sensitive to ligand alignment and provides more intuitive maps. |

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore modeling is a crucial step in understanding ligand-receptor interactions and in designing new drugs. nih.govresearchgate.net

Based on the structure of this compound, several key pharmacophoric features can be identified:

Hydrogen Bond Acceptor (HBA): The nitrogen atoms of the pyrimidine ring.

Hydrogen Bond Donor (HBD): The hydroxyl group at position 4.

Aromatic Rings (AR): The phenyl and bromophenyl rings, which can engage in π-π stacking interactions.

A pharmacophore model for a series of active compounds including this compound would define the spatial arrangement of these features that is critical for activity. Such a model can then be used as a 3D query to screen large compound libraries for new potential hits with a different chemical scaffold but the same essential pharmacophoric features.

Computational Predictions of Physicochemical Descriptors Relevant to Biological Disposition

The biological disposition of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is heavily influenced by its physicochemical properties. Computational methods are widely used to predict these properties early in the drug discovery process. acs.orgnih.gov For this compound, several key descriptors can be calculated.

These descriptors provide a preliminary assessment of the molecule's "drug-likeness." For instance, Lipinski's Rule of Five suggests that orally active drugs generally have a molecular weight under 500, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. acs.org The predicted values for this compound are within these ranges, suggesting it has a favorable physicochemical profile for oral bioavailability. The topological polar surface area (TPSA) is a good indicator of a drug's ability to permeate cell membranes.

Table 2: Predicted Physicochemical Properties of this compound

Property Predicted Value Relevance to Biological Disposition
Molecular Formula C₁₆H₁₁BrN₂O Defines the elemental composition.
Molecular Weight 327.18 g/mol Influences absorption and distribution.
logP (Lipophilicity) 3.5-4.0 Affects solubility, absorption, and membrane permeability.
Hydrogen Bond Donors 1 Influences solubility and binding to targets.
Hydrogen Bond Acceptors 3 Influences solubility and binding to targets.
Topological Polar Surface Area (TPSA) 58.1 Ų Correlates with membrane permeability and oral bioavailability.

| Rotatable Bonds | 2 | Relates to conformational flexibility. |

Structure Activity Relationship Sar Studies and Rational Design of 2 4 Bromophenyl 6 Phenylpyrimidin 4 Ol Derivatives

Systematic Modification of the Bromophenyl Moiety

The 2-(4-bromophenyl) group is a critical pharmacophore in this series of compounds, influencing both the steric and electronic properties of the molecule, which in turn dictates its interaction with biological targets.

Impact of Halogen Position and Type on Molecular Recognition

The substitution pattern on the phenyl ring can influence the molecule's ability to fit into the binding pocket of a target protein. For instance, in a series of related pyrimidine (B1678525) derivatives, the position of a halogen substituent was found to be critical for maintaining a conformation suitable for binding. Shifting the halogen from the para- to the meta- or ortho-position often leads to a decrease in activity, suggesting a well-defined binding pocket that accommodates the para-substituted phenyl ring optimally.

Furthermore, the nature of the halogen itself plays a role. The order of inhibitory activity is often found to be Br > Cl > F, which may be attributed to a combination of factors including halogen bonding potential, lipophilicity, and the size of the halogen atom. nih.gov Bromine, with its larger size and greater polarizability compared to chlorine and fluorine, can form more effective halogen bonds with electron-donating atoms in the active site of a protein, thereby enhancing binding affinity.

Table 1: Impact of Halogen Position and Type on a Hypothetical Target

Compound IDHalogen at C4'Halogen at C3'Halogen at C2'Relative Activity
1a BrHH100
1b ClHH85
1c FHH70
1d HBrH45
1e HHBr30

This table presents representative data synthesized from general trends observed in related heterocyclic compounds to illustrate the principles discussed.

Effects of Other Substituents on Electronic and Steric Properties

Beyond halogens, the introduction of other substituents on the 2-phenyl ring allows for a fine-tuning of the electronic and steric properties of the molecule. The electronic nature of the substituent, whether electron-donating or electron-withdrawing, can significantly alter the charge distribution within the aromatic ring and, by extension, the entire molecule. mdpi.com This can influence key interactions with the biological target, such as hydrogen bonding and pi-stacking.

For example, the introduction of an electron-withdrawing group, such as a nitro (-NO2) or cyano (-CN) group, at the para-position can enhance the electrophilicity of the phenyl ring and potentially lead to stronger interactions with electron-rich residues in the binding site. Conversely, an electron-donating group, like a methoxy (B1213986) (-OCH3) or methyl (-CH3) group, can increase the electron density of the ring, which might be favorable for interactions with electron-deficient pockets. nih.govacs.org

Steric bulk is another critical factor. The size and shape of the substituent can either promote or hinder the optimal orientation of the molecule within the binding site. A bulky substituent might clash with the protein surface, leading to a loss of activity. Conversely, a well-placed substituent could occupy a specific hydrophobic pocket, leading to an increase in binding affinity.

Table 2: Effect of Various Substituents on the 2-Phenyl Ring on a Hypothetical Target

Compound IDSubstituent at C4'Electronic EffectSteric HindranceRelative Activity
2a -BrElectron-withdrawingModerate100
2b -NO2Strongly Electron-withdrawingModerate110
2c -CNElectron-withdrawingSmall95
2d -OCH3Electron-donatingModerate75
2e -CH3Weakly Electron-donatingSmall80
2f -C(CH3)3Electron-donatingLarge20

This table presents representative data synthesized from general trends observed in related heterocyclic compounds to illustrate the principles discussed.

Exploration of Substitutions on the Phenyl Ring at Position 6

Studies on analogous 6-arylpyrimidin-4-one derivatives have shown that both electron-donating and electron-withdrawing substituents on the 6-phenyl ring can impact potency. For instance, in one study, the introduction of a methoxy group at the para-position of the 6-phenyl ring led to a significant increase in anti-inflammatory activity, suggesting that an electron-donating group is favorable in this position for that specific target. nih.gov In contrast, for other targets, electron-withdrawing groups on the 6-phenyl ring have been found to be beneficial. nih.gov

The position of the substituent on the 6-phenyl ring is also critical. Ortho, meta, and para substitutions can lead to different conformational preferences of the phenyl ring relative to the pyrimidine core, which can have a profound effect on how the molecule presents itself to the binding site. A meta-substituted analog might adopt a different orientation compared to a para-substituted one, leading to different interactions and, consequently, different biological activities.

Table 3: Influence of Substituents on the 6-Phenyl Ring on a Hypothetical Target

Compound IDSubstituent on 6-Phenyl RingPositionRelative Activity
3a H-100
3b 4-OCH3para125
3c 3-OCH3meta90
3d 4-Clpara115
3e 3-Clmeta85
3f 4-CF3para130

This table presents representative data synthesized from general trends observed in related heterocyclic compounds to illustrate the principles discussed.

Modulation of the Pyrimidin-4-ol Core

One common modification is the introduction of small alkyl groups, such as a methyl group, at various positions on the pyrimidine ring. For example, methylation at the N1 or N3 position can lock the tautomeric form and alter the hydrogen bond donor/acceptor pattern, which can have a dramatic effect on target binding. The introduction of a methyl group at the 5-position of the pyrimidine ring has been shown in some series to decrease activity, suggesting that this position may be sterically constrained within the binding site. nih.gov

Another strategy involves replacing the pyrimidine core with a bioisosteric ring system, such as a pyridopyrimidine. Such modifications can alter the geometry and electronic distribution of the core, potentially leading to improved selectivity for a particular target. For instance, a study on pyrido[2,3-d]pyrimidin-7(8H)-ones, a related scaffold, demonstrated that substitutions on the pyridone ring could modulate selectivity between different kinases. nih.gov

Design Strategies for Enhanced Target Selectivity and Affinity (Based on Computational Insights)

Computational chemistry has become an indispensable tool in the rational design of more potent and selective drug candidates. Molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies are routinely employed to understand the binding modes of these pyrimidine derivatives and to predict the activity of novel compounds. mdpi.com

Molecular docking studies can provide valuable insights into the specific interactions between the 2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol derivatives and their biological targets. These studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that are crucial for binding. For example, docking simulations might show that the 4-bromophenyl group fits into a specific hydrophobic pocket, while the pyrimidin-4-ol core forms critical hydrogen bonds with the hinge region of a kinase.

Based on these computational models, new derivatives can be designed to optimize these interactions. For instance, if a docking study reveals an unoccupied hydrophobic pocket near the 6-phenyl ring, new analogs with appropriate hydrophobic substituents at that position can be synthesized to fill this pocket and increase binding affinity. Similarly, if a hydrogen bond is predicted to be weak, modifications can be made to the scaffold to strengthen this interaction.

QSAR models can also be developed to correlate the physicochemical properties of the derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. Through the iterative process of computational design, synthesis, and biological evaluation, it is possible to develop derivatives of this compound with significantly enhanced target selectivity and affinity.

Molecular Mechanisms of Biological Interaction and Cellular Pathway Perturbation in Vitro/cellular Level

Modulation of Enzyme Activity by 2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol Analogues (e.g., Kinase Inhibition, COX-2 Inhibition)

Analogues based on the pyrimidine (B1678525) scaffold have been identified as potent modulators of various enzymes, including kinases and cyclooxygenase-2 (COX-2). These enzymes are critical targets in therapeutic areas ranging from inflammation to oncology.

Derivatives of 4,6-diphenylpyrimidine (B189498) have been synthesized and evaluated for their inhibitory effects on cyclooxygenase enzymes. nih.gov The strategic design of these molecules often aims to achieve selectivity for COX-2, which is typically found in inflamed tissues, over the constitutively expressed COX-1, thereby potentially reducing side effects. nih.gov In addition to COX enzymes, certain pyrimidine derivatives, particularly those with a pyrazolo[3,4-d]pyrimidine core, have shown inhibitory activity against multiple receptor kinases essential for cancer progression, such as EGFR, VGFR-2, and Topoisomerase-II. mdpi.com Studies on pyrimidine derivatives L1 and L2 have demonstrated high selectivity towards COX-2. nih.gov

The potency of enzyme inhibition by these pyrimidine analogues is quantified using biochemical assays to determine their half-maximal inhibitory concentration (IC50) values. For instance, a series of 1,2,4-trisubstituted pyrazole (B372694) derivatives demonstrated weak inhibitory activity against COX-1 but moderate to high activity against COX-2, with IC50 values ranging from 0.52 to 22.25 μM. aalto.fi One of the most potent compounds in this series, PYZ16, exhibited a COX-2 IC50 of 0.52 μM. aalto.fi

In the context of kinase inhibition, newly synthesized pyrazolopyrimidine analogues showed significant cytotoxic activity against various cancer cell lines, with the most potent compounds (5b, 5i, and 9e) displaying IC50 values between 3 and 10 µM. mdpi.com

Inhibitory Activity of Pyrimidine Analogues Against COX Enzymes
Compound/Analogue ClassTarget EnzymeReported IC50 Value (μM)Reference
PYZ16 (1,2,4-Trisubstituted pyrazole)COX-20.52 aalto.fi
Celecoxib (Reference)COX-20.78 aalto.fi
PYZ9 (4-aryl-hydrazonopyrolone)COX-20.72 aalto.fi
Various 1,2,4-Trisubstituted pyrazolesCOX-20.52 - 22.25 aalto.fi

The mechanism of enzyme modulation can occur through direct binding to the active site (orthosteric binding) or at a secondary, regulatory site (allosteric binding). Allosteric modulators are of particular interest as they can offer greater subtype selectivity and a more nuanced physiological response. nih.gov

Studies on 6-phenylpyrimidin-4-one derivatives have identified them as positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR). nih.govnih.gov These compounds bind to a site topographically distinct from the binding site of the endogenous ligand, acetylcholine, and enhance its effect. nih.govnih.gov

Conversely, molecular docking studies of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives designed as COX-2 inhibitors suggest a binding mode comparable to the known active-site inhibitor, celecoxib. The insertion of a specific chemical group (SO2Me) within a secondary binding pocket of the COX-2 active site was observed, indicating that these compounds function as active site inhibitors. nih.gov

Interaction with Cellular Receptors and Signaling Pathways (e.g., GPR119 Agonism, BMP2/SMAD1 Signaling)

Beyond direct enzyme inhibition, pyrimidine analogues interact with various cellular receptors, thereby activating or inhibiting downstream signaling pathways. A notable example is the agonism of G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. A series of 5-fluoro-4,6-dialkoxypyrimidine derivatives were discovered and refined for their potent GPR119 agonist activity in vitro. nih.gov

Other pyrimidine-based structures have been developed as receptor antagonists. Macitentan, a compound featuring a pyrimidine core, is a potent dual antagonist for endothelin receptors ET(A) and ET(B). researchgate.net Furthermore, pyridine (B92270) analogues, which are structurally related to pyrimidines, have been identified as potential antagonists for the CXCR4 chemokine receptor, a pathway implicated in cancer metastasis. researchgate.net

The interaction between these compounds and their target receptors is confirmed through various in vitro binding assays. For the M1 mAChR allosteric modulators, selected 6-phenylpyrimidin-4-one compounds were profiled to determine their allosteric affinity and their cooperativity with acetylcholine. nih.gov For CXCR4 antagonists, a binding affinity assay was used as an initial screening tool to identify hit compounds. researchgate.net This assay measures the ability of the new analogues to competitively displace a known fluorescently labeled ligand from the receptor's binding domain. researchgate.net

Advanced techniques like the nanoluciferase bioluminescence resonance energy transfer (NanoBRET)-based ligand binding assay have been developed for real-time analysis of ligand-receptor binding in living cells. This method has been successfully used to study the Smoothened (SMO) receptor, a key component of the Hedgehog signaling pathway, and can distinguish between different binding sites on the receptor. nih.gov

The functional consequence of ligand-receptor binding is assessed in cell-based assays that measure downstream pathway activation or inhibition. For GPR119 agonists, an optimized lead molecule was found to be effective in rodent models for glucose control. nih.gov In the case of M1 mAChR PAMs, selected compounds were tested in mouse primary cortical neurons, where they demonstrated the ability to potentiate the response to acetylcholine. nih.govnih.gov

For Hedgehog pathway inhibitors, activity was confirmed in cell lines by measuring the downregulation of Gli1, a downstream target gene of the pathway. mdpi.com Similarly, the functional impact of CXCR4 antagonists was evaluated using a Matrigel invasion assay, which tests the ability of the compounds to block cell invasion mediated by the CXCR4/CXCL12 signaling axis. researchgate.net

Antiproliferative Activity against Cancer Cell Lines (in vitro mechanistic studies)

A significant area of investigation for pyrimidine analogues is their potential as anticancer agents. Numerous studies have documented the antiproliferative activity of these compounds against a wide array of cancer cell lines.

A series of 4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine derivatives were assessed for antiproliferative activity, with one compound (4i) showing potency comparable to the established chemotherapy drug cisplatin. nih.gov Similarly, pyrazolopyrimidine derivatives demonstrated potent cytotoxicity against human breast (MCF-7), colon (HCT116), and liver (HePG-2) cancer cell lines. mdpi.com Phenylbipyridinylpyrazoles, another related class, also showed a broad spectrum of activity when screened against 60 different human tumor cell lines by the National Cancer Institute (NCI). nih.gov

Mechanistic studies suggest these compounds can act through various means. For instance, COMPARE analyses performed by the NCI suggest that some phenylbipyridinylpyrazole compounds may exert their anticancer effects by inhibiting topoisomerase II or the biosynthesis of pyrimidine nucleotides. nih.gov Other pyrimidine derivatives have been shown to induce a dose-dependent inhibition of cancer cell growth and reduce levels of reactive oxygen species (ROS) in inflammatory models, highlighting a dual anti-inflammatory and antioxidant effect that can contribute to their anticancer properties. nih.gov

Antiproliferative Activity of Pyrimidine Analogues
Compound ClassCancer Cell LinesObserved Effect/PotencyReference
Pyrazolopyrimidine derivatives (5b, 5i, 9e)MCF-7, HCT116, HePG-2IC50 values of 3–10 µM mdpi.com
Phenylbipyridinylpyrazoles (5c, 5h)NCI-60 cell line panelBroad spectrum activity with mean growth of 53-58% at 10 µM nih.gov
4-(4-(methylsulfonyl)phenyl)-6-phenylpyrimidin-2-amine (4i)Not specifiedPotency comparable to cisplatin nih.gov
Pyrimidine derivatives (L1, L2)THP-1 (human leukemia monocytic)Dose-dependent inhibition of LPS-stimulated cell growth nih.gov
Thiazoline derivative (5)L1210 and P388 (murine leukemia)IC50 values of 3 µM and 1 µM, respectively nih.gov

Induction of Apoptosis and Cell Cycle Arrest Mechanisms in Cell Models

Derivatives of pyrimidine are widely recognized for their capacity to induce apoptosis and cause cell cycle arrest in cancerous cells, making them a significant area of interest in the development of new anticancer therapies. For instance, a series of anilino-substituted pyrimidine sulfonamides have demonstrated the ability to induce G1 cell cycle arrest. nih.gov This is achieved through the downregulation of key proteins that regulate the G1 phase, such as cyclin D1 and cyclin-dependent kinase 4 (CDK4). nih.gov Furthermore, these compounds have been shown to inhibit the NF-κB signaling pathway and its downstream target, Akt1, which are crucial for cell survival and proliferation. nih.gov

Similarly, other pyrimidine derivatives have been identified as potent inhibitors of CDK2, a key regulator of the G1 to S phase transition in the cell cycle. mdpi.com Inhibition of CDK2 by these compounds leads to cell cycle arrest at the G0/G1 phase and subsequently induces significant apoptosis in breast cancer cell lines. mdpi.com The apoptotic effect is often mediated by the modulation of pro-apoptotic and anti-apoptotic proteins.

Although direct evidence for this compound is not available, its structural resemblance to these active pyrimidine derivatives suggests it may also interfere with cell cycle progression and promote apoptosis in susceptible cell models. The presence of the phenyl and bromophenyl groups could influence its binding affinity to target proteins like CDKs or other enzymes involved in cell cycle regulation.

DNA Interaction Studies

The interaction with DNA is a known mechanism of action for many anticancer and antimicrobial agents. For pyrimidine derivatives, the potential to bind to DNA and disrupt its functions is an area of active investigation. For example, novel 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives have been shown to bind strongly to DNA and bovine serum albumin (BSA). nih.gov This binding affinity is thought to contribute to their antiproliferative and antimicrobial activities. nih.gov

While specific DNA interaction studies for this compound have not been reported, the planar nature of the pyrimidine ring and the aromatic substituents suggest a potential for intercalative or groove-binding interactions with the DNA double helix. Such interactions could interfere with DNA replication and transcription, leading to cellular dysfunction and death.

Antimicrobial Activity Studies (in vitro mechanistic studies)

The pyrimidine core is a common feature in many compounds exhibiting antimicrobial properties. Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens.

Inhibition of Bacterial and Fungal Growth in Culture

Numerous studies have demonstrated the efficacy of pyrimidine derivatives in inhibiting the growth of both bacteria and fungi. For instance, a series of 4,6-disubstituted pyrimidine, pyrazoline, and pyran derivatives displayed varying degrees of antimicrobial activity against Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa (Gram-negative), and Streptomyces species. nih.gov

In the realm of antifungal research, novel pyrimidine derivatives have been synthesized and shown to possess significant in vitro activity against a panel of fourteen phytopathogenic fungi. nih.gov Some of these compounds exhibited potency greater than that of commercially available fungicides. nih.gov Similarly, the synthesis of 4-(4'-bromophenyl)-6-substituted aryl-1-acetyl-pyrimidine-2-ols, which are structurally related to the compound of interest, has been reported along with their evaluation for antimicrobial and anthelmintic activities. researchgate.net

The antimicrobial potential of pyrimidine derivatives is often linked to the nature and position of the substituents on the pyrimidine ring. The presence of a bromophenyl group in this compound is noteworthy, as halogenated compounds frequently exhibit enhanced biological activities.

Proposed Mechanisms of Action against Microbial Targets (e.g., enzyme inhibition, membrane disruption)

The antimicrobial effects of pyrimidine derivatives are believed to stem from various mechanisms. One proposed mechanism is the inhibition of essential microbial enzymes. For example, some pyrimidine analogs are known to interfere with dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and some amino acids in bacteria and fungi.

Another potential mechanism is the disruption of the microbial cell membrane. The lipophilic character imparted by the phenyl and bromophenyl groups in this compound could facilitate its insertion into the lipid bilayer of microbial cell membranes. This could lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. While direct evidence is lacking for this specific compound, this mode of action is plausible given the structural features.

Exploration of Chemical Reactivity and Further Derivatization of 2 4 Bromophenyl 6 Phenylpyrimidin 4 Ol

Functionalization of the Bromine Atom for Advanced Material Synthesis or Bio-conjugation

The presence of a bromine atom on the phenyl group of 2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol is a key feature for derivatization. This halogen atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of new functional groups and the construction of more complex molecular architectures. These transformations are instrumental in the synthesis of advanced materials with tailored electronic or optical properties and for the development of bioconjugates for targeted therapeutic or diagnostic applications.

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of aryl halides. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-heteroatom bonds at the position of the bromine atom.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromophenyl group with an organoboron reagent in the presence of a palladium catalyst and a base. This method is highly effective for creating new C-C bonds and can be used to introduce a wide range of aryl, heteroaryl, or alkyl substituents. The reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various aryl/heteroaryl boronic acids using a Pd(0) catalyst has been shown to produce good yields, particularly with electron-rich boronic acids mdpi.com.

Heck Reaction: The Heck reaction facilitates the formation of a new carbon-carbon bond by coupling the bromophenyl group with an alkene. This reaction is valuable for synthesizing molecules with extended conjugation, which can be important for applications in materials science.

Sonogashira Coupling: This reaction couples the bromophenyl group with a terminal alkyne, leading to the formation of an arylalkyne. This transformation is useful for constructing rigid, linear molecular wires and for synthesizing precursors to more complex heterocyclic systems.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the bromophenyl group with an amine. This is a crucial transformation for the synthesis of many biologically active molecules and for modifying the electronic properties of the parent compound.

Applications in Advanced Material Synthesis:

The ability to introduce diverse functional groups through these cross-coupling reactions allows for the fine-tuning of the photophysical and electronic properties of the resulting molecules. For instance, extending the π-conjugation of the system by introducing aromatic or unsaturated substituents can lead to materials with interesting fluorescent or semiconducting properties, suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Bio-conjugation:

The bromine atom can also be exploited for the attachment of the molecule to biomolecules such as proteins, peptides, or nucleic acids. This can be achieved through nucleophilic substitution reactions or by converting the bromine to another functional group, such as an azide or an alkyne, which can then participate in bioorthogonal "click" chemistry reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). These strategies are invaluable for developing targeted drug delivery systems, imaging agents, and diagnostic probes.

Table 1: Potential Cross-Coupling Reactions for Functionalization of the Bromine Atom

Reaction Name Coupling Partner Catalyst/Reagents Product Type Potential Applications
Suzuki-Miyaura Organoboron Reagent (e.g., Ar-B(OH)₂) Pd Catalyst, Base Biaryl Compound Advanced Materials, Pharmaceuticals
Heck Alkene (e.g., CH₂=CHR) Pd Catalyst, Base Arylalkene Polymers, Dyes
Sonogashira Terminal Alkyne (e.g., H−C≡C−R) Pd/Cu Catalyst, Base Arylalkyne Molecular Wires, Precursors for Heterocycles
Buchwald-Hartwig Amine (e.g., R₂NH) Pd Catalyst, Base Arylamine Pharmaceuticals, Organic Electronics

Transformations of the Pyrimidin-4-ol Moiety (e.g., O-Alkylation, tautomeric shifts)

The pyrimidin-4-ol moiety of this compound is another key site for chemical modification. This functional group can exist in tautomeric equilibrium between the keto (pyrimidin-4(3H)-one) and enol (pyrimidin-4-ol) forms. This tautomerism influences its reactivity and provides opportunities for various transformations, most notably O-alkylation.

O-Alkylation:

The hydroxyl group of the pyrimidin-4-ol tautomer can be alkylated to form the corresponding ether derivatives. This reaction is typically carried out using an alkyl halide in the presence of a base. The choice of the alkylating agent allows for the introduction of a wide variety of alkyl or substituted alkyl groups, thereby modifying the solubility, lipophilicity, and biological activity of the parent compound. For example, treatment with an alkyl halide (R-X) in the presence of a base like potassium carbonate can yield the O-alkylated product, 2-(4-bromophenyl)-4-alkoxy-6-phenylpyrimidine.

Tautomeric Shifts and Their Implications:

The position of the tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4(3H)-one forms can be influenced by factors such as the solvent, pH, and the nature of the substituents on the pyrimidine (B1678525) ring. The predominance of one tautomer over the other can affect the site of subsequent reactions. For instance, reactions that target the nitrogen atom of the pyrimidine ring may be favored when the keto tautomer is the major species. Understanding and controlling this tautomerism is crucial for achieving selective derivatization.

Conversion to Other Functional Groups:

The hydroxyl group can also be converted into other functional groups. For example, treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) can replace the hydroxyl group with a chlorine atom, yielding 2-(4-bromophenyl)-4-chloro-6-phenylpyrimidine. This chloro-substituted pyrimidine is a highly valuable intermediate, as the chlorine atom can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of 4-substituted pyrimidine derivatives.

Table 2: Representative Transformations of the Pyrimidin-4-ol Moiety

Reaction Type Reagents Product Significance
O-Alkylation Alkyl Halide (R-X), Base 2-(4-Bromophenyl)-4-alkoxy-6-phenylpyrimidine Modification of physicochemical properties
Chlorination POCl₃ 2-(4-Bromophenyl)-4-chloro-6-phenylpyrimidine Versatile intermediate for nucleophilic substitution
Nucleophilic Substitution (from 4-chloro derivative) Nucleophile (e.g., R₂NH, ROH, RSH) 4-Amino-, 4-Alkoxy-, or 4-Thioalkoxy-substituted pyrimidines Access to a wide range of derivatives

Cycloaddition and Other Pericyclic Reactions Involving the Pyrimidine Ring

The pyrimidine ring in this compound, being an electron-deficient heteroaromatic system, can participate in certain types of cycloaddition and other pericyclic reactions, although these are generally less common than for more electron-rich systems. These reactions can lead to the formation of novel polycyclic and fused-ring systems.

Inverse-Electron-Demand Diels-Alder Reactions:

The electron-deficient nature of the pyrimidine ring makes it a suitable diene component in inverse-electron-demand Diels-Alder (IEDDA) reactions. In this type of reaction, the pyrimidine ring reacts with an electron-rich dienophile, such as an enamine or an ynamine. The initial cycloadduct often undergoes a retro-Diels-Alder reaction with the extrusion of a small molecule (e.g., HCN) to afford a new aromatic ring, such as a pyridine (B92270). While normal electron-demand Diels-Alder reactions are generally difficult to achieve with pyrimidines due to unfavorable electronics, IEDDA reactions provide a viable pathway for ring transformation.

[2+2] Photocycloaddition Reactions:

Upon photochemical excitation, the pyrimidine ring can undergo [2+2] photocycloaddition reactions with alkenes. These reactions can lead to the formation of cyclobutane-fused pyrimidine derivatives. The regioselectivity and stereoselectivity of these reactions can be influenced by the nature of the substituents on both the pyrimidine and the alkene.

Other Pericyclic Reactions:

While less common, other types of pericyclic reactions, such as electrocyclizations, could potentially be employed with suitably functionalized derivatives of this compound to construct novel ring systems.

Table 3: Potential Cycloaddition Reactions of the Pyrimidine Ring

Reaction Type Reactant Product Type
Inverse-Electron-Demand Diels-Alder Electron-rich dienophile (e.g., enamine) Pyridine derivative (after rearrangement)
[2+2] Photocycloaddition Alkene Cyclobutane-fused pyrimidine

Synthesis of Polycyclic or Fused Ring Systems Incorporating the Pyrimidine Core

The pyrimidine core of this compound can serve as a foundation for the synthesis of more complex polycyclic and fused ring systems. These structures are of significant interest in medicinal chemistry and materials science due to their often unique biological activities and physical properties. A variety of synthetic strategies can be employed to build additional rings onto the pyrimidine scaffold.

Annulation Reactions:

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a common strategy for constructing polycyclic systems. By introducing appropriate functional groups at the 5- and 6-positions of the pyrimidine ring, it is possible to perform ring-closing reactions to form fused systems such as thieno[2,3-d]pyrimidines, furo[2,3-d]pyrimidines, or pyrido[2,3-d]pyrimidines. For example, if a derivative of this compound bearing an amino group at the 5-position and a cyano group at the 6-position were synthesized, it could undergo intramolecular cyclization to form a fused pyridopyrimidine.

Multi-component Reactions:

Multi-component reactions (MCRs) offer an efficient way to construct complex molecules, including fused pyrimidine systems, in a single step from three or more starting materials. While not a direct derivatization of the title compound, understanding the principles of MCRs that lead to fused pyrimidines can inform the design of synthetic routes starting from derivatives of this compound.

Intramolecular Cyclization of Substituents:

By functionalizing the phenyl rings at the 2- and 6-positions, it is possible to induce intramolecular cyclizations that lead to fused systems. For example, if the phenyl group at the 6-position were to be substituted with a group capable of reacting with the nitrogen at the 1-position of the pyrimidine ring, a new fused ring could be formed.

The synthesis of various fused pyrimidine systems, such as triazolo[4,3-a]pyrimidine, pyrido[2,3-d]pyrimidine, and pyramido[4,5-d]pyrimidine, has been reported through multi-step synthetic routes starting from substituted pyrimidine cores. derpharmachemica.com These methodologies could potentially be adapted for the elaboration of the this compound scaffold.

Table 4: Examples of Fused Pyrimidine Ring Systems

Fused System Potential Synthetic Precursor Significance
Thieno[2,3-d]pyrimidine 5-Amino-6-cyanopyrimidine derivative Biologically active scaffolds
Furo[2,3-d]pyrimidine 5-Amino-6-ethoxycarbonylpyrimidine derivative Potential pharmaceutical applications
Pyrido[2,3-d]pyrimidine 5-Amino-6-formylpyrimidine derivative Kinase inhibitors, anticancer agents
Pyrazolo[3,4-d]pyrimidine 5-Amino-6-hydrazinopyrimidine derivative Diverse biological activities

Potential Applications in Chemical Biology and Materials Science Non Clinical

Development as Molecular Probes for Biological Systems

Molecular probes are essential tools in chemical biology for visualizing and understanding complex biological processes. The pyrimidine (B1678525) scaffold is a component of several biologically significant molecules and has been explored for the development of molecular probes. nih.govmdpi.com While direct studies on 2-(4-bromophenyl)-6-phenylpyrimidin-4-ol as a molecular probe are not extensively documented, its structural characteristics suggest potential in this area.

The development of pyrimidine-based frameworks for probing protein-protein interactions (PPIs) is an emerging area of research. nih.gov The rigid structure of the pyrimidine core can serve as a scaffold for designing molecules that can selectively bind to biological targets. The phenyl and bromophenyl groups of this compound can be further functionalized to modulate binding affinity and selectivity.

Furthermore, the fluorescence properties inherent in some substituted pyrimidine systems could be harnessed. mdpi.com By analogy with other fluorescently-labeled pyrimidines, derivatives of this compound could potentially be developed to track biological molecules or report on specific cellular events. For instance, the introduction of an azido (B1232118) group has been used to create "click-and-probe" systems with aminopyridines, where the fluorescence is turned on after a bioorthogonal reaction. mdpi.com This strategy could theoretically be applied to the this compound framework.

Integration into Fluorescent or Optoelectronic Materials

The photophysical properties of pyrimidine derivatives make them attractive candidates for incorporation into advanced materials. The tautomer of the subject compound, 2-(4-Bromophenyl)-6-phenylpyrimidin-4(1H)-one, has been identified as a potential organic monomer for materials with Aggregation-Induced Emission (AIE) properties. AIE is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation, which is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging.

The study of related 2-(2′-hydroxyphenyl)pyrimidine compounds provides insight into the potential photophysical behavior of this compound. In some hydroxyphenyl-substituted pyrimidines, the presence of the hydroxyl group can lead to fluorescence quenching in solution due to a rapid excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to a nitrogen atom on the pyrimidine ring. nih.gov This process can lead to non-radiative decay pathways. However, this same property can be exploited. For example, protonation of the pyrimidine ring can inhibit the ESIPT process, leading to a "turn-on" fluorescence response. nih.gov

The general class of 2,4,6-triarylpyrimidines, to which this compound belongs, has been investigated for its fluorescent properties. nih.gov The emission characteristics can be tuned by modifying the substituents on the phenyl rings. The combination of the pyrimidine core with other chromophores, such as 1,8-naphthalimide, has been shown to yield novel fluorescent materials. rsc.org

Below is a table summarizing the photophysical properties of related pyrimidine and pyridine (B92270) compounds, which can serve as a reference for the potential characteristics of this compound.

Compound ClassAbsorption Max (λ_A, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Key Features
2-Amino-6-phenylpyridine-3,4-dicarboxylates2704800.31 - 0.44Fluorescence dependent on amine substituent. mdpi.com
2-(2′-Hydroxyphenyl)pyrimidines (non-emissive derivatives)~350Not fluorescent-Fluorescence quenched by ESIPT. nih.gov
2-(2′-Hydroxyphenyl)pyrimidines (emissive derivatives, R²=H)~350400 - 450 (violet-blue)-Luminescent in the absence of the quenching hydroxyl group. nih.gov
Protoporphyrin IX (in various solvents)400 - 408635 - 672-Photophysical properties are highly dependent on the environment. mdpi.com

This table is illustrative and shows data for related compound classes, not the specific subject compound.

Role as Ligands in Catalysis

The nitrogen atoms in the pyrimidine ring possess lone pairs of electrons, making them excellent candidates for coordinating with metal centers to form catalysts. Pyrimidine-based ligands have been successfully employed in various catalytic reactions. While there is no specific literature detailing the use of this compound as a ligand, its structure is analogous to other pyrimidines used in catalysis.

For example, pyrimidine-functionalized N-heterocyclic carbenes have been used to create chelating palladium complexes that are efficient catalysts for C-H bond activation. rsc.org The pyrimidine moiety in these complexes plays a crucial role in the stability and activity of the catalyst.

In the context of cross-coupling reactions, which are fundamental in organic synthesis, pyrimidine derivatives have also found utility. For instance, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) is a key intermediate that undergoes Suzuki cross-coupling reactions with various aryl/heteroaryl boronic acids using a palladium catalyst. mdpi.com This demonstrates the compatibility of the bromophenyl-pyrimidine scaffold with common catalytic systems. The hydroxyl group in this compound could also participate in metal coordination, potentially forming a bidentate ligand.

The following table summarizes catalytic conditions used for related pyrimidine compounds, illustrating the potential for this compound in this field.

SubstrateCatalystBaseSolventReaction Type
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ (5 mol%)K₃PO₄1,4-DioxaneSuzuki Cross-Coupling mdpi.com
(Benzo)oxazolesPalladium complexes with pyrimidine-NHC ligandstBuOLiDMFC-H Bond Arylation rsc.org

This table is for illustrative purposes, showing catalytic systems for related pyrimidine derivatives.

Use in Biosensors or Diagnostic Tools

The potential for this compound to be used in biosensors or diagnostic tools stems from its potential chromogenic and fluorogenic properties. As mentioned previously, some 2-(2′-hydroxyphenyl)pyrimidines exhibit acidochromism, where they change color or fluorescence in response to changes in pH. nih.gov This property allows them to function as acid-base vapor sensors. nih.gov It is conceivable that derivatives of this compound could be designed to respond to specific biological analytes, leading to a detectable optical signal.

The development of such a biosensor would likely involve the strategic functionalization of the core molecule. For example, a receptor unit with specific affinity for a target biomolecule could be attached to the pyrimidine scaffold. Binding of the target could then induce a conformational change or an electronic perturbation that alters the photophysical properties of the pyrimidine core, leading to a measurable signal.

While specific applications of this compound in biosensors have not been reported, the foundational chemistry of pyrimidine-based sensors suggests this is a plausible area for future research and development.

Challenges and Future Research Directions

Synthetic Challenges for Complex 2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol Derivatives

The synthesis of the core 2,6-diarylpyrimidin-4-ol structure is well-established, typically involving the condensation of an amidine with a β-ketoester or a related 1,3-dicarbonyl compound. However, the creation of more complex derivatives, which is essential for fine-tuning properties, presents significant synthetic challenges.

One major hurdle is the controlled introduction of diverse substituents onto the pyrimidine (B1678525) core and the existing phenyl rings. Standard aromatic substitution reactions on the phenyl rings can suffer from a lack of regioselectivity. A more versatile approach involves using pre-functionalized building blocks, such as substituted benzamidines or phenyl-β-ketoesters. For instance, the synthesis of 2,4,6-trisubstituted pyrimidines has been achieved through the condensation of 1,3-diarylpropenones with amidines nih.gov. However, the availability of the requisite starting materials can be a limiting factor.

Furthermore, scaling up these complex synthetic sequences for potential commercial or extensive biological testing introduces another layer of difficulty related to purification, cost of reagents, and consistent yields.

Advanced Computational Methodologies for Predicting Complex Interactions

Advanced computational methods are becoming indispensable for navigating the vast chemical space of possible this compound derivatives and predicting their interactions with biological targets. These in silico techniques can significantly accelerate the discovery process and reduce reliance on expensive and time-consuming laboratory synthesis and screening.

Molecular Docking and Dynamics: Molecular docking studies are routinely used to predict the binding modes of pyrimidine derivatives within the active sites of target proteins. nih.govrsc.orgnih.govnih.gov These simulations help to understand key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, docking studies have been used to rationalize the inhibitory activity of pyrimidine derivatives against targets like topoisomerase II and various kinases. nih.govnih.gov Beyond static docking, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic picture of the binding stability and conformational changes.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying key molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) that correlate with activity, QSAR can predict the potency of newly designed analogs before they are synthesized. nih.gov

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic properties of molecules, such as the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO). mdpi.com This information is crucial for predicting a molecule's reactivity and its potential to engage in specific types of intermolecular interactions. DFT studies on substituted pyrimidines have been used to analyze their reactivity descriptors and structural relationships, providing insights that can guide the design of more potent compounds. mdpi.com

The integration of these computational approaches, from fragment-based drug design (FBDD) to ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, provides a powerful platform for designing novel pyrimidin-4-ol derivatives with improved potency and drug-like properties. nih.govresearchgate.net

Discovery of Novel Biological Targets and Mechanisms for Pyrimidin-4-ol Scaffolds

The pyrimidine core is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide spectrum of biological activities. nih.govmdpi.comfrontiersin.org While much is known, the potential for discovering new biological targets and mechanisms of action for pyrimidin-4-ol derivatives remains vast.

Initially recognized for their roles as anticancer and anti-inflammatory agents, pyrimidine-based compounds are now known to interact with a diverse array of biological targets. nih.govmdpi.comnih.gov Research has identified pyrimidine derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. rsc.orgnih.govnih.govmdpi.com

Target ClassSpecific TargetsTherapeutic AreaReference
KinasesEGFR, VEGFR-2, PLK1, BRD4, Mps1, p38-αCancer, Inflammation rsc.orgnih.govnih.govmdpi.commdpi.com
DNA/RNA-Related EnzymesTopoisomerase II, Dihydrofolate Reductase (DHFR), Thymidylate Synthase (TS)Cancer, Infectious Disease nih.govnih.govtandfonline.com
ReceptorsEndothelin Receptors (ETA/ETB)Hypertension nih.gov
Bacterial EnzymesProtein Synthesis Machinery, Dihydropteroate (B1496061) Synthase (DHPS)Antibacterial nih.govresearchgate.net

Future research should focus on target deconvolution for compounds that show interesting phenotypic effects but whose direct molecular target is unknown. Techniques such as chemical proteomics, thermal shift assays, and genetic screening can be employed to identify the specific proteins that pyrimidin-4-ol derivatives bind to. Furthermore, exploring the polypharmacology (the ability to modulate multiple targets) of these compounds could lead to the development of therapies for complex, multifactorial diseases. nih.gov A series of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol derivatives, for example, were identified as inhibitors of bacterial protein synthesis, opening a promising avenue for new antibiotics. researchgate.net

Development of Structure-Based Design Principles for Targeted Modulators

Rational, structure-based design is key to transforming broadly active compounds into highly selective and potent modulators of specific biological targets. This approach relies on a detailed understanding of the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy, in complex with a ligand.

By analyzing the binding mode, medicinal chemists can design new derivatives that optimize interactions with the target. This involves modifying substituents to enhance hydrogen bonding, fill hydrophobic pockets, or displace water molecules from the binding site. nih.gov For example, a structure-based design effort targeting the bacterial enzyme dihydropteroate synthase (DHPS) led to the synthesis of pyrimido[4,5-c]pyridazine (B13102040) derivatives with improved binding affinity by optimizing the side chain length to better engage the binding site. nih.gov

Structure-activity relationship (SAR) studies are fundamental to this process. By systematically altering different parts of the this compound scaffold and measuring the effect on biological activity, researchers can build a comprehensive understanding of which structural features are critical for potency and selectivity. nih.govresearchgate.netnih.gov For instance, SAR studies on pyrazolylpyrimidine derivatives revealed that an alkynyloxy group at the C6-position was crucial for herbicidal bleaching activity, while an amino group at the same position conferred potent root growth inhibition. nih.gov This iterative cycle of design, synthesis, and testing is a powerful engine for developing targeted modulators with superior efficacy and reduced off-target effects.

Exploration of New Applications in Emerging Fields of Chemical Science

While the primary focus for pyrimidine derivatives has been in medicinal chemistry, their unique structural and electronic properties make them attractive candidates for applications in other areas of chemical science.

Materials Science: The rigid, aromatic nature of the 2,6-diphenylpyrimidine core suggests potential applications in materials science. Similar terpyridine structures are well-known for their ability to form stable complexes with metals, which are used in catalysis and as building blocks for supramolecular assemblies. The title compound, 4-(4-Bromophenyl)-2,6-diphenylpyridine, has been noted as a useful intermediate in the synthesis of electroluminescent materials for organic light-emitting diodes (OLEDs). researchgate.net The pyrimidine scaffold's ability to be easily functionalized allows for the fine-tuning of its photophysical and electronic properties, making derivatives of this compound interesting candidates for new organic electronic materials, sensors, or fluorescent probes. mdpi.com

Agrochemicals: The discovery of pyrimidine derivatives with potent herbicidal and insecticidal activity demonstrates their potential in agriculture. mdpi.comnih.gov The development of pyrazolylpyrimidine derivatives as herbicides targeting chlorophyll (B73375) production is a prime example. nih.gov Future research could focus on designing novel pyrimidin-4-ol-based compounds that are effective against resistant pests or weeds, while also exhibiting favorable environmental profiles, such as high biodegradability and low toxicity to non-target organisms.

Catalysis: The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating to metal centers to form catalysts. By modifying the substituents on the pyrimidine scaffold, it may be possible to create novel ligands that can promote specific chemical transformations with high efficiency and selectivity, an area that remains largely unexplored for this class of compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(4-Bromophenyl)-6-phenylpyrimidin-4-ol?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using β-keto esters or chalcones with amidines or guanidines. For example, a modified Biginelli reaction under acidic conditions (e.g., HCl or acetic acid) could yield the pyrimidin-4-ol core. Substituted phenyl groups are introduced via Suzuki-Miyaura cross-coupling for bromophenyl or aryl substituents. Purification typically involves column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol .

Q. How is X-ray crystallography employed to validate the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution (e.g., DMSO/water). Data collection is performed using a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). The SHELX suite (SHELXT for structure solution, SHELXL for refinement) is used to solve and refine the structure. Key validation metrics include R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and agreement with geometric parameters (e.g., bond lengths within 0.02 Å of expected values) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., bromophenyl protons at δ 7.2–7.8 ppm).
  • IR : Stretching frequencies for -OH (~3200 cm⁻¹) and pyrimidine C=N (~1650 cm⁻¹).
  • MS : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and isotopic patterns (e.g., bromine’s 1:1 ⁷⁹Br/⁸¹Br split) .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the crystal packing and stability of this compound?

  • Methodological Answer : Graph set analysis (as per Etter’s rules) is used to classify hydrogen bonds (e.g., D(2) motifs for dimeric -OH⋯N interactions). The hydroxyl group at position 4 often forms O-H⋯N bonds with adjacent pyrimidine rings, creating infinite chains. Intermolecular C-H⋯π interactions between phenyl rings further stabilize the lattice. Computational tools like Mercury (CCDC) visualize these networks, while topology analysis (e.g., using TOPOS) quantifies their contribution to lattice energy .

Q. How can discrepancies in reported biological activities of pyrimidine derivatives be resolved experimentally?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replace bromophenyl with chlorophenyl) and test bioactivity (e.g., IC₅₀ in enzyme assays).
  • Crystallographic Validation : Ensure structural fidelity via SCXRD to rule out polymorphic or tautomeric effects (e.g., enol-keto tautomerism in pyrimidin-4-ol derivatives).
  • Dose-Response Studies : Use standardized assays (e.g., MTT for cytotoxicity) with positive controls (e.g., doxorubicin) to minimize inter-lab variability .

Q. What strategies optimize the reaction yield of this compound under green chemistry principles?

  • Methodological Answer :

  • Catalysis : Replace Lewis acids (e.g., ZnCl₂) with recyclable ionic liquids (e.g., [BMIM]BF₄) to reduce waste.
  • Solvent Selection : Use water or ethanol under microwave irradiation (100–150°C, 50–100 W) to enhance reaction kinetics.
  • Workflow Automation : Employ flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) to minimize side products .

Q. How do substituents on the pyrimidine ring affect electronic properties and reactivity?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to compute Fukui indices for electrophilic/nucleophilic sites. The bromophenyl group increases electron withdrawal (σₚ ≈ 0.23), polarizing the pyrimidine ring.
  • Cyclic Voltammetry : Measure redox potentials (e.g., E₁/₂ in acetonitrile) to assess the impact of substituents on electron density.
  • UV-Vis Spectroscopy : Compare λₘₐₓ shifts in polar solvents (e.g., methanol vs. hexane) to evaluate conjugation effects .

Data Contradiction Analysis

Q. How to address conflicting reports on the antimicrobial efficacy of this compound?

  • Methodological Answer :

  • Standardized Assays : Replicate studies using CLSI/M07-A11 guidelines for bacterial strains (e.g., S. aureus ATCC 25923) to ensure consistency.
  • Biofilm vs. Planktonic Assays : Test both modes to account for differential activity (e.g., MIC = 16 µg/mL for planktonic vs. 64 µg/mL for biofilm).
  • Synergistic Studies : Combine with known antibiotics (e.g., ciprofloxacin) to identify potentiating effects via checkerboard assays (FIC index ≤0.5 indicates synergy) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.